Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core fused to a 7-phenyl-substituted 1,4-thiazepane ring via a methanone linker.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-18(14-6-7-15-16(12-14)20-24-19-15)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIZMWMLZHUTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been researched for use in photovoltaics or as fluorescent sensors. They are known to exhibit intramolecular charge transfer during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group.
Biochemical Pathways
Similar compounds have been used as potential visible-light organophotocatalysts. They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that has garnered attention for its potential biological activities. This article consolidates findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core linked to a thiazepane moiety. Its molecular formula is , and it possesses unique electronic properties due to the presence of both thiadiazole and thiazepane rings.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| BTD1 | E. coli | 32 µg/mL |
| BTD2 | S. aureus | 16 µg/mL |
| BTD3 | C. albicans | 64 µg/mL |
2. Anticancer Potential
The anticancer activity of benzo[c][1,2,5]thiadiazole derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction.
Case Study:
In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM after 48 hours of treatment. The mechanism was attributed to the activation of the p53 pathway leading to cell cycle arrest.
3. Neuroprotective Effects
Emerging research highlights the neuroprotective effects of benzo[c][1,2,5]thiadiazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds have been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain.
| Compound | MAO-B Inhibition (%) | IC50 (µM) |
|---|---|---|
| BTD4 | 75% | 10 |
| BTD5 | 80% | 8 |
4. Anti-inflammatory Properties
The anti-inflammatory potential of these compounds has also been investigated. They were found to inhibit pro-inflammatory cytokines in vitro, suggesting their use in treating conditions characterized by chronic inflammation.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor for enzymes like MAO and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.
- Cell Cycle Modulation: It influences cell cycle progression by activating tumor suppressor genes such as p53.
Comparison with Similar Compounds
Comparison with Boron-Based Benzo[c][1,2,5]oxadiazoles/Thiadiazoles
Boron-containing analogs, such as those synthesized by Das et al. (2023), replace the thiazepane group with boron-based substituents (e.g., aryltrifluoroborate salts). Key differences include:
The absence of boron in the target compound may reduce its electrophilic reactivity but improve metabolic stability .
Comparison with Benzo[c][1,2,5]thiadiazole Derivatives (DTCPB, DTCTB)
Derivatives like DTCPB and DTCTB (from ) retain the benzothiadiazole core but feature carbonitrile and diarylamino substituents. These modifications enhance charge transport properties, making them suitable for optoelectronics.
The methanone-thiazepane linkage in the target compound may offer better solubility than DTCPB/DTCTB, which prioritize π-conjugation for electronic applications .
Comparison with Thiazepane-Containing Analogs
The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone () shares the 7-phenyl-thiazepane moiety but replaces benzothiadiazole with a methylthiazole group.
The benzothiadiazole core in the target compound provides stronger electron-withdrawing effects compared to the methylthiazole analog, which could influence binding to biological targets .
Comparison with Historical Thiadiazole Syntheses
Older syntheses of 1,2,3-thiadiazoles (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazoles from ) highlight methodological differences. These compounds lack the thiazepane ring and focus on aryloxy/thio substituents, limiting conformational flexibility compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
